molecular formula C25H22N2 B8347953 2-Benzyl-10-phenyl-1,2,3,4-tetrahydro-benzo[b][1,6]-naphthyridine

2-Benzyl-10-phenyl-1,2,3,4-tetrahydro-benzo[b][1,6]-naphthyridine

Cat. No.: B8347953
M. Wt: 350.5 g/mol
InChI Key: CQCUPGREFRRZPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-10-phenyl-1,2,3,4-tetrahydro-benzo[b][1,6]-naphthyridine is a useful research compound. Its molecular formula is C25H22N2 and its molecular weight is 350.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H22N2

Molecular Weight

350.5 g/mol

IUPAC Name

2-benzyl-10-phenyl-3,4-dihydro-1H-benzo[b][1,6]naphthyridine

InChI

InChI=1S/C25H22N2/c1-3-9-19(10-4-1)17-27-16-15-24-22(18-27)25(20-11-5-2-6-12-20)21-13-7-8-14-23(21)26-24/h1-14H,15-18H2

InChI Key

CQCUPGREFRRZPA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C(C3=CC=CC=C3N=C21)C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-t-Butoxycarbonyl-4-piperidone (1.93 g, 10.2 mmol) and 2-aminobenzophenone (2.01 g, 10.2 mmol) were suspended in acetic acid (10 ml), followed by adding thereto sulfuric acid (0.1 ml), and the reaction was carried out at 120° C. for 1 hour. The reaction mixture was poured into cold aqueous ammonia, and the crystals precipitated were washed with water and recrystallized from ethanol to obtain the desired compound (2.60 g, 7.43 mmol).
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
2.01 g
Type
reactant
Reaction Step Two
Quantity
0.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mL
Type
solvent
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.